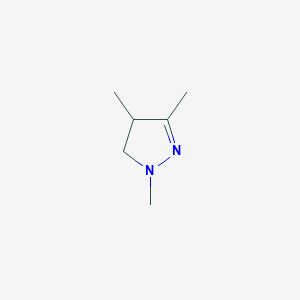
2-Pyrazoline, 1,3,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazoline, 1,3,4-trimethyl-, also known as 2-Pyrazoline, 1,3,4-trimethyl-, is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrazoline, 1,3,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazoline, 1,3,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Biological Activities
The 2-pyrazoline structure is recognized for its broad spectrum of biological activities. It has been incorporated into numerous medicinal compounds that exhibit:
- Antibacterial and Antifungal Properties : Various derivatives of 2-pyrazoline have shown significant activity against bacterial and fungal pathogens. For instance, compounds synthesized from 2-pyrazolines have been reported to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are crucial targets for anti-inflammatory drugs .
- Antiviral Activity : Recent studies have identified 2-pyrazoline derivatives as potential inhibitors of the NSP3-macrodomain of SARS-CoV-2, highlighting their role in combating COVID-19. The synthesis of triaryl-2-pyrazoline compounds has been shown to exhibit promising antiviral properties through computational analyses .
- Anticancer Effects : The compound has also been explored for its anticancer potential. Research indicates that certain pyrazoline derivatives can inhibit the viability of cancer cells, such as MCF-7 breast cancer cells, suggesting their utility in cancer therapy .
Neuropharmacology
Psychotropic Effects
The neuropharmacological applications of 2-pyrazoline derivatives are particularly noteworthy. Studies have demonstrated that these compounds possess significant antidepressant and anxiolytic properties. For example:
- MAO-A Inhibition : Certain derivatives have been identified as potential inhibitors of monoamine oxidase A (MAO-A), an enzyme implicated in mood regulation. The structural modifications at specific positions on the pyrazoline ring have been linked to enhanced antidepressant activity .
- Toxicity Profiles : Toxicological assessments indicate that synthesized pyrazolines exhibit favorable pharmacokinetic properties, passing absorption and distribution barriers without significant neurotoxicity .
Chemical Synthesis and Characterization
Synthesis Methods
The synthesis of 2-pyrazoline derivatives typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds under various conditions. The methodologies can include:
- Basic Conditions : Reactions conducted under basic conditions yield a variety of substituted pyrazolines with diverse functional groups .
- Catalytic Approaches : Recent advancements have utilized chiral catalysts to achieve enantioselective synthesis of pyrazolines, enhancing their pharmacological profiles .
Data Tables
Propriétés
Numéro CAS |
14044-41-8 |
|---|---|
Formule moléculaire |
C6H12N2 |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2,4,5-trimethyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C6H12N2/c1-5-4-8(3)7-6(5)2/h5H,4H2,1-3H3 |
Clé InChI |
UWCOGVAFZZBWAT-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C1C)C |
SMILES canonique |
CC1CN(N=C1C)C |
Synonymes |
1,3,4-Trimethyl-2-pyrazoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















